3,7-Dimethylocta-2,6-dienoate
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Overview
Description
3,7-dimethylocta-2,6-dienoate(1-) is major species at pH 7.3. It is an alpha,beta-unsaturated monocarboxylic acid, a methyl-branched fatty acid, a monoterpenoid and a polyunsaturated fatty acid anion.
Scientific Research Applications
Radical Addition Reactions
3,7-Dimethylocta-2,6-dienoate(1-) has been studied for its reactions with organic radicals. For instance, McQuillin and Wood (1976) explored the reactions of 3,7-dimethylocta-1,6-diene with radicals generated by manganese(III) acetate, revealing addends in different groups reacting at specific bonds, indicating a potential for selective radical additions in organic synthesis (McQuillin & Wood, 1976).
Applications in Polymer Synthesis
Dolatkhani, Cramail, and Deffieux (1995) discussed the use of 3,7-dimethylocta-1,6-diene in the synthesis of ethylene-propylene-diene terpolymers (EPDM), analyzing its reactivity compared to other linear dienes. This demonstrates its utility in the creation of specialized polymers (Dolatkhani, Cramail, & Deffieux, 1995).
Isolation from Natural Sources
Yang et al. (2013) isolated new acyclic monoterpenoids, including this compound, from Acanthopanax sessiliflorus fruits. This indicates its presence in natural sources and potential applications in natural product chemistry and pharmacology (Yang et al., 2013).
Reactivity with Transition Metals
Research by McQuillin and Parker (1975) on the complexing of terpenes with transition metals included 3,7-dimethylocta-1,6-diene. They examined its catalytic oxidation and hydroformylation, providing insights into its potential applications in catalysis (McQuillin & Parker, 1975).
Properties
Molecular Formula |
C10H15O2- |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/p-1 |
InChI Key |
ZHYZQXUYZJNEHD-UHFFFAOYSA-M |
SMILES |
CC(=CCCC(=CC(=O)[O-])C)C |
Canonical SMILES |
CC(=CCCC(=CC(=O)[O-])C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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